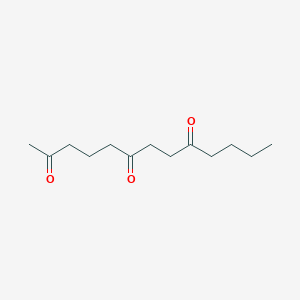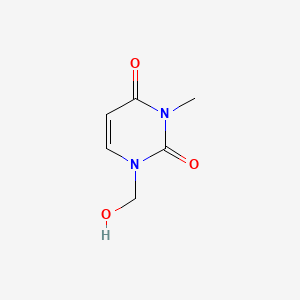
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, a hydroxymethyl group at position 1, and a methyl group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: Lacks the hydroxymethyl and methyl groups, making it less versatile in chemical reactions.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with two methyl groups, which can affect its reactivity and applications.
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-: Lacks the methyl group at position 3, which can influence its chemical properties and biological activity.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(hydroxymethyl)-3-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical properties and potential applications. These functional groups enhance its reactivity and make it a valuable compound for various synthetic and research purposes.
Propiedades
Número CAS |
79719-30-5 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(10)2-3-8(4-9)6(7)11/h2-3,9H,4H2,1H3 |
Clave InChI |
UGRVWPLZSTWOCG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CN(C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



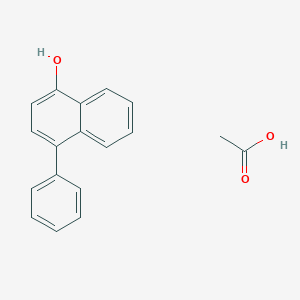
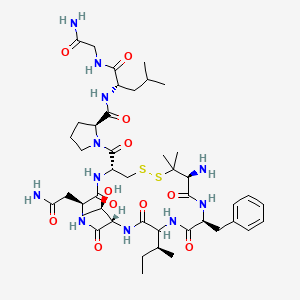
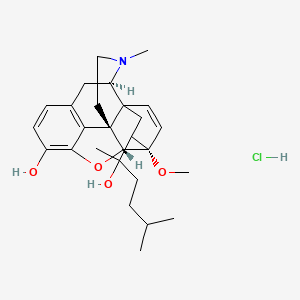

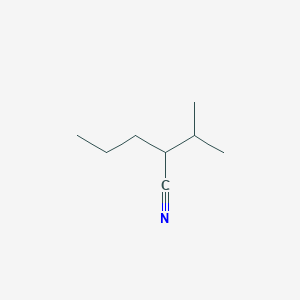
![N-[(1S)-5-Amino-1-carboxypentyl]-L-alanyl-L-proline](/img/structure/B14444999.png)

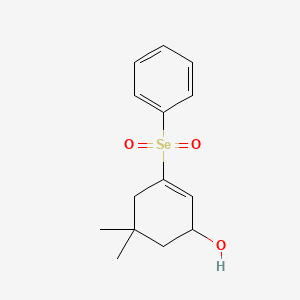
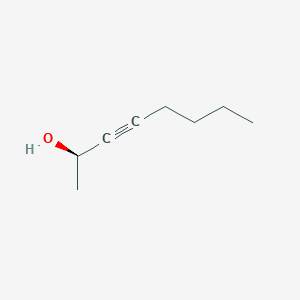


![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
